2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride
Overview
Description
2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride is an organic compound with the molecular formula C7H3ClF4O2S. It is a liquid at room temperature and is known for its reactivity and utility in various chemical processes. This compound is often used in organic synthesis due to its ability to introduce sulfonyl chloride and trifluoromethyl groups into molecules, which can significantly alter their chemical properties.
Scientific Research Applications
2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride has several applications in scientific research:
Safety and Hazards
This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .
Mode of Action
The mode of action of 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves electrophilic aromatic substitution . The sulfonyl chloride group is an excellent leaving group, which makes this compound highly reactive towards nucleophiles. The trifluoromethyl group on the benzene ring can enhance the reactivity of the compound by increasing the electron-withdrawing nature of the sulfonyl chloride group .
Biochemical Pathways
It’s worth noting that the products of its reactions with nucleophiles, such as sulfonamides and sulfonic esters, can participate in various biochemical processes .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been noted .
Result of Action
The molecular and cellular effects of 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride’s action depend on the specific context of its use. As a reactive intermediate in organic synthesis, its primary role is to facilitate the formation of new chemical bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride. For instance, the compound should be stored under an inert atmosphere at room temperature to maintain its stability . Furthermore, the compound’s reactivity can be influenced by the pH and temperature of the reaction environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride typically involves the reaction of 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl fluoride with thionyl chloride. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions usually include a temperature range of 0-50°C and a reaction time of several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Electrophilic Aromatic Substitution: The presence of the sulfonyl chloride group makes the aromatic ring more susceptible to electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For the formation of sulfonamides.
Alcohols: For the formation of sulfonate esters.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate thioesters, which are valuable intermediates in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with the trifluoromethyl group in the para position.
2-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride: Similar but with a chlorine atom instead of a fluorine atom.
Uniqueness
2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring. This combination of substituents imparts unique electronic properties to the compound, making it highly reactive and useful in various chemical transformations .
Properties
IUPAC Name |
2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-3-4(7(10,11)12)1-2-5(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHDSFNKYHMRFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372131 | |
Record name | 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1744-43-0 | |
Record name | 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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